molecular formula C10H13NO3 B1676540 Metyrosine CAS No. 672-87-7

Metyrosine

Cat. No.: B1676540
CAS No.: 672-87-7
M. Wt: 195.21 g/mol
InChI Key: NHTGHBARYWONDQ-JTQLQIEISA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Metyrosine can be synthesized through several methods. One common synthetic route involves the reaction of tyrosine with methyl iodide in the presence of a base to introduce the methyl group at the α-position . The reaction conditions typically involve the use of an aqueous acid in a solvent at a temperature sufficient to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality control process .

Chemical Reactions Analysis

Types of Reactions

Metyrosine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Metyrosine has a wide range of scientific research applications:

Properties

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTGHBARYWONDQ-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=C(C=C1)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023315
Record name Metyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble, 2.48e+00 g/L
Record name Metyrosine
Source DrugBank
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Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Metyrosine inhibits tyrosine hydroxylase, which catalyzes the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to dihydroxyphenylalanine (DOPA). Because the first step is also the rate-limiting step, blockade of tyrosine hydroxylase activity results in decreased endogenous levels of catecholamines and their synthesis. This consequently, depletes the levels of the catecholamines dopamine, adrenaline and noradrenaline in the body,usually measured as decreased urinary excretion of catecholamines and their metabolites. One main end result of the catecholamine depletion is a decrease in blood presure.
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
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CAS No.

672-87-7
Record name Metyrosine
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Record name Metyrosine [USAN:USP]
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Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
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Record name Metyrosine
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Record name Metirosine
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Record name METYROSINE
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Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

312.5 °C
Record name Metyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00765
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Metyrosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014903
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does metyrosine interact with its target and what are the downstream effects?

A1: this compound exerts its effects by competitively inhibiting tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dihydroxyphenylalanine (DOPA). [, , , , , , ] This inhibition effectively reduces the production of catecholamines such as dopamine, norepinephrine, and epinephrine. [, , , , , , , , , ] Consequently, this compound administration leads to a decrease in the levels of these neurotransmitters, impacting various physiological processes. [, , , , , , , , , ]

Q2: What are the clinical implications of this compound's catecholamine-lowering effects?

A2: The reduction in catecholamines makes this compound particularly useful in managing conditions characterized by their excess, such as pheochromocytoma and paraganglioma. [, , , , , , , , , , ] By decreasing catecholamine levels, this compound helps control hypertension and mitigate the risk of hypertensive crises during surgical interventions. [, , , , , , , , , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H13NO3 and its molecular weight is 195.22 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can be employed to determine the structural features of this compound.

Q5: What is known about the stability of this compound under various conditions?

A5: The research papers primarily focus on the pharmacological aspects of this compound, and information about its stability under various conditions, such as temperature, pH, and storage, is limited. Further investigation is needed to determine its stability profile comprehensively.

Q6: Does this compound possess any catalytic properties?

A6: this compound itself does not exhibit inherent catalytic properties. Its primary mechanism of action involves competitive enzyme inhibition rather than direct catalysis. [, , , , , , ]

Q7: What are the SHE regulations surrounding this compound?

A7: The provided research predominantly focuses on the clinical and pharmacological aspects of this compound. Detailed information regarding specific SHE regulations pertaining to its manufacturing, handling, and disposal would require consultation with relevant regulatory guidelines and agencies.

Q8: What is the pharmacokinetic profile of this compound?

A8: The provided research highlights the use of this compound in both preoperative and chronic treatment settings, indicating its administration over varying durations. [, , , , , , , , , , , ] Studies also report dosage adjustments based on its therapeutic effects, suggesting careful monitoring of its pharmacokinetic profile in clinical practice. [, , , , , , , , , , , ]

Q9: What in vitro and in vivo models have been used to study this compound?

A9: Studies have utilized animal models, particularly rodents, to investigate the effects of this compound on catecholamine levels and its potential in managing conditions like hypertension. [, ] In vitro studies using cell cultures could provide insights into the molecular mechanisms of this compound's action on specific cell types.

Q10: Are there known resistance mechanisms to this compound?

A10: The provided research primarily focuses on the clinical applications of this compound, and information regarding specific resistance mechanisms is limited. Further investigation is needed to explore the potential for resistance development and its underlying mechanisms.

Q11: What is the safety profile of this compound?

A11: As with any pharmacological agent, this compound's safety profile is crucial. While the provided research emphasizes its effectiveness in controlling catecholamine levels, it's important to note that adverse effects have been reported. [, , , , , , , , , , , ] Further research and clinical experience contribute to a comprehensive understanding of its safety profile, potential long-term effects, and benefits in specific patient populations.

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